1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine 1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
Brand Name: Vulcanchem
CAS No.: 875001-46-0
VCID: VC2010613
InChI: InChI=1S/C11H11N5S/c1-7-13-14-11-16(7)15-10(17-11)9-4-2-8(6-12)3-5-9/h2-5H,6,12H2,1H3
SMILES: CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CN
Molecular Formula: C11H11N5S
Molecular Weight: 245.31 g/mol

1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine

CAS No.: 875001-46-0

Cat. No.: VC2010613

Molecular Formula: C11H11N5S

Molecular Weight: 245.31 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine - 875001-46-0

Specification

CAS No. 875001-46-0
Molecular Formula C11H11N5S
Molecular Weight 245.31 g/mol
IUPAC Name [4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methanamine
Standard InChI InChI=1S/C11H11N5S/c1-7-13-14-11-16(7)15-10(17-11)9-4-2-8(6-12)3-5-9/h2-5H,6,12H2,1H3
Standard InChI Key WYXRKZMSYYCHSL-UHFFFAOYSA-N
SMILES CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CN
Canonical SMILES CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CN

Introduction

Chemical Properties and Structural Characteristics

1-[4-(3-Methyl triazolo[3,4-b][1,3,] thiadiazol-6-yl)phenyl]methanamine features a complex heterocyclic core structure with multiple nitrogen atoms and a sulfur atom, making it an interesting candidate for biological interactions. The compound's basic properties are summarized in Table 1.

Table 1. Physicochemical Properties of 1-[4-(3-Methyl triazolo[3,4-b] thiadiazol-6-yl)phenyl]methanamine

PropertyValue
CAS Number875001-46-0
Molecular FormulaC11H11N5S
Molecular Weight245.31 g/mol
IUPAC Name[4-(3-methyl- triazolo[3,4-b] thiadiazol-6-yl)phenyl]methanamine
SMILES NotationCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CN
InChIInChI=1S/C11H11N5S/c1-7-13-14-11-16(7)15-10(17-11)9-4-2-8(6-12)3-5-9/h2-5H,6,12H2,1H3
PubChem CID3161676

The compound consists of a triazolothiadiazole core with a methyl substituent at position 3 of the triazole ring and a 4-(aminomethyl)phenyl group at position 6 of the thiadiazole ring . This unique structure contains multiple hydrogen bond acceptors (5) and one hydrogen bond donor, giving it potential for various intermolecular interactions . The topological polar surface area is approximately 97.3 Ų, which may influence its membrane permeability and bioavailability .

Structural Features and Reactivity

The triazolothiadiazole scaffold in 1-[4-(3-Methyl triazolo[3,4-b] thiadiazol-6-yl)phenyl]methanamine plays a crucial role in its chemical behavior and potential biological activities. This fused heterocyclic system is formed by the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings .

The presence of multiple nitrogen atoms in the heterocyclic core contributes to its ability to form hydrogen bonds, which can be significant for interactions with biological targets. The methyl group at position 3 may enhance lipophilicity, while the aminomethyl group provides a basic center that can participate in acid-base interactions and hydrogen bonding .

The compound's reactivity is likely influenced by the electron-withdrawing nature of the triazolothiadiazole system, which may affect the nucleophilicity of the primary amine group. The stability of the fused heterocyclic system makes it a promising scaffold for medicinal chemistry applications .

Triazolothiadiazole derivatives have demonstrated significant antimicrobial activities against various bacterial and fungal pathogens. Studies have shown that these compounds can be more potent than reference antibiotics against both Gram-positive and Gram-negative bacteria .

Many 3,6-disubstituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives have shown antibacterial activity that exceeded the potency of ampicillin and streptomycin against tested bacteria, including resistant strains. Similarly, they have demonstrated antifungal activity up to 80-fold higher than ketoconazole and 3 to 40 times higher than bifonazole .

Anticonvulsant Activities

Triazolothiadiazole derivatives have been extensively studied for their anticonvulsant properties. Compounds like 6-(4-chlorophenyl)- triazolo[3,4-b] thiadiazole have shown promising activity in the maximal electroshock test .

The presence of various substituents on the triazolothiadiazole scaffold can significantly influence the anticonvulsant activity. For example, compounds with chloro, fluoro, or methoxy substituents on the phenyl ring have shown enhanced activity in animal models of epilepsy .

Anticancer Properties

1,3,4-Thiadiazole derivatives, including those fused with triazole rings, have demonstrated significant cytotoxic properties against various cancer cell lines. The anticancer activity of these compounds is often attributed to their ability to interact with key enzymes and receptors involved in cell proliferation and survival .

Studies have shown that triazolothiadiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells. Some derivatives have shown activity comparable to or better than standard anticancer drugs against specific cancer cell lines .

Enzyme Inhibitory Activities

Recent research has highlighted the potential of triazolo[3,4-b] thiadiazole derivatives as enzyme inhibitors, particularly against urease. These compounds have shown outstanding inhibitory activity against urease enzymes, which are important virulence factors in urease-positive microorganisms .

The enzyme inhibitory properties of triazolothiadiazole derivatives make them promising candidates for the development of antimicrobial agents targeting specific bacterial enzymes .

Structure-Activity Relationships

Structure-activity relationship studies of triazolothiadiazole derivatives have revealed several important features that influence their biological activities:

  • The nature and position of substituents on the phenyl ring significantly affect antimicrobial and anticonvulsant activities

  • The presence of electron-withdrawing groups often enhances antibacterial activity

  • Lipophilicity plays a crucial role in determining the biological activity of these compounds

  • The presence of hydrogen bond donors and acceptors in the molecule influences its interaction with biological targets

For 1-[4-(3-Methyl triazolo[3,4-b] thiadiazol-6-yl)phenyl]methanamine, the aminomethyl group might contribute to its potential biological activities by providing a site for hydrogen bonding and ionic interactions with biological targets.

SupplierProduct NumberPackagingPrice (USD)
VulcanchemVC2010613Not specifiedNot specified

For comparison, Table 3 shows the pricing of a structurally related compound, 2-(3-METHYL- TRIAZOLO[3,4-B] -THIADIAZOL-6-YL)-PHENYLAMINE (CAS: 712293-71-5).

Table 3. Pricing of Related Compound: 2-(3-METHYL- TRIAZOLO[3,4-B] -THIADIAZOL-6-YL)-PHENYLAMINE (as of 2021)

SupplierProduct NumberPackagingPrice (USD)
TRCB48921810mg$60
Matrix Scientific0197331g$378
AK Scientific8560AE1g$560
American Custom Chemicals CorporationCHM0088182500mg$777.32
CrysdotCD110685795g$701

The significant price variation among suppliers highlights the importance of considering both cost and quality when sourcing this compound for research purposes.

Analytical Methods for Identification and Characterization

The characterization of 1-[4-(3-Methyl triazolo[3,4-b] thiadiazol-6-yl)phenyl]methanamine and related triazolothiadiazole derivatives typically involves a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization

Spectroscopic methods commonly used for the characterization of triazolothiadiazole derivatives include:

  • FT-IR Spectroscopy: IR spectra typically show characteristic bands at around 1610 cm⁻¹ (C=C) and 1520 cm⁻¹ (C=N). The absence of NH₂ and SH stretching vibrations in the IR spectra can provide evidence of ring closure in the synthesis of triazolothiadiazoles .

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of 1-[4-(3-Methyl triazolo[3,4-b] thiadiazol-6-yl)phenyl]methanamine would typically show signals for the methyl group at the 3-position (around δ 2.5-3.0 ppm), aromatic protons of the phenyl ring (δ 7.0-8.5 ppm), and the aminomethyl protons (around δ 3.8-4.2 ppm for CH₂ and δ 1.5-2.0 ppm for NH₂) .

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show signals for the methyl carbon, aromatic carbons, and the carbons of the triazolothiadiazole ring system .

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight and structure of triazolothiadiazole derivatives .

Chromatographic Methods

Chromatographic techniques such as HPLC (High-Performance Liquid Chromatography) and TLC (Thin-Layer Chromatography) are commonly used for the purification and analysis of triazolothiadiazole derivatives. These methods allow for the assessment of purity and can be used in conjunction with mass spectrometry for structure confirmation .

Elemental Analysis

Elemental analysis for carbon, hydrogen, and nitrogen content provides confirmation of the molecular formula and purity of synthesized triazolothiadiazole derivatives. For 1-[4-(3-Methyl triazolo[3,4-b] thiadiazol-6-yl)phenyl]methanamine (C₁₁H₁₁N₅S), the expected elemental composition would be: C, 53.86%; H, 4.52%; N, 28.55%; S, 13.07% .

Applications and Future Prospects

The unique structural features and potential biological activities of 1-[4-(3-Methyl triazolo[3,4-b] thiadiazol-6-yl)phenyl]methanamine suggest several promising applications and areas for future research.

Medicinal Chemistry Applications

Based on the known biological activities of triazolothiadiazole derivatives, 1-[4-(3-Methyl triazolo[3,4-b] thiadiazol-6-yl)phenyl]methanamine may have potential applications in:

  • Antimicrobial Drug Development: Given the potent antimicrobial activities of triazolothiadiazole derivatives, this compound could serve as a lead for developing novel antibacterial or antifungal agents, particularly against resistant strains .

  • Anticonvulsant Therapy: The triazolothiadiazole scaffold has shown promising anticonvulsant properties, suggesting potential applications in the treatment of epilepsy and other seizure disorders .

  • Anticancer Drug Development: The cytotoxic properties of triazolothiadiazole derivatives against various cancer cell lines suggest potential applications in oncology .

  • Enzyme Inhibitors: The ability of triazolothiadiazole derivatives to inhibit specific enzymes like urease opens possibilities for the development of targeted therapies for conditions involving these enzymes .

Future Research Directions

Several promising research directions can be identified for further exploration of 1-[4-(3-Methyl triazolo[3,4-b] thiadiazol-6-yl)phenyl]methanamine:

  • Structure-Activity Relationship Studies: Systematic modification of the core structure and substituents to optimize biological activities and improve pharmacokinetic properties.

  • Mechanism of Action Studies: Investigation of the molecular mechanisms underlying the biological activities of this compound and related derivatives.

  • Hybrid Molecule Development: Combination of the triazolothiadiazole scaffold with other bioactive moieties to create hybrid molecules with enhanced activities or novel properties.

  • Formulation and Delivery Systems: Development of appropriate formulation and delivery systems to enhance the bioavailability and targeted delivery of this compound.

  • Toxicological Evaluation: Comprehensive assessment of the safety profile and potential toxicological effects of this compound to support its development as a therapeutic agent.

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